methyl 3-({2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate group and a sulfamoyl group The compound also contains a pyrazole ring with pyridine and dimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}sulfamoyl)thiophene-2-carboxylate can be achieved through a multi-step process involving the formation of the pyrazole ring, followed by the introduction of the sulfamoyl group and the thiophene carboxylate moiety. Common synthetic routes may include:
Formation of the Pyrazole Ring: This step typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Sulfamoyl Group: This can be achieved by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Formation of the Thiophene Carboxylate: The final step involves the coupling of the sulfamoyl pyrazole with a thiophene carboxylate derivative using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of methyl 3-({2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}sulfamoyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the pyrazole and pyridine rings suggests potential interactions with nucleic acids or proteins, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(N-(2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl)sulfamoyl)thiophene-2-carboxylate: Lacks the pyridine ring, which may affect its binding affinity and specificity.
Methyl 3-(N-(2-(1H-pyrazol-4-yl)ethyl)sulfamoyl)thiophene-2-carboxylate: Lacks both the dimethyl and pyridine substituents, potentially altering its chemical reactivity and biological activity.
Uniqueness
The presence of both the pyridine and dimethyl substituents in methyl 3-({2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}sulfamoyl)thiophene-2-carboxylate enhances its potential for specific interactions with biological targets, making it a unique and valuable compound for research and development.
Biological Activity
Methyl 3-({2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes research findings on its biological activity, including anti-tubercular properties, cytotoxicity, and molecular interactions.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiophene ring, a sulfamoyl group, and a pyridine-pyrazole moiety. Its molecular formula is C16H20N4O3S, and it exhibits various functional groups that contribute to its biological activity.
1. Anti-Tubercular Activity
Recent studies have highlighted the potential of compounds similar to this compound in combating Mycobacterium tuberculosis.
- Case Study : A series of derivatives were evaluated for their anti-tubercular activity against M. tuberculosis H37Ra. Among them, compounds with IC50 values ranging from 1.35 to 2.18 μM demonstrated significant efficacy, indicating that structural modifications can enhance activity against this pathogen .
Compound | IC50 (μM) | IC90 (μM) |
---|---|---|
6a | 1.35 | 3.73 |
6e | 2.18 | 4.00 |
6k | - | 40.32 |
2. Cytotoxicity Assessment
The cytotoxic effects of the compound were assessed using human embryonic kidney (HEK-293) cells to determine its safety profile.
- Findings : The most active compounds exhibited low toxicity levels, suggesting that they could be developed further as safe therapeutic agents . This is crucial for any potential drug candidate to ensure that therapeutic benefits outweigh adverse effects.
3. Molecular Interactions and Mechanisms
Molecular docking studies have been conducted to elucidate the interactions between the compound and its biological targets.
- Mechanism Insight : The docking studies revealed that the compound interacts favorably with key enzymes involved in bacterial metabolism, which may explain its anti-tubercular properties . The binding affinity and orientation suggest that it could inhibit essential metabolic pathways in M. tuberculosis.
Properties
IUPAC Name |
methyl 3-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S2/c1-12-14(13(2)22(21-12)16-6-4-5-9-19-16)7-10-20-28(24,25)15-8-11-27-17(15)18(23)26-3/h4-6,8-9,11,20H,7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXECQKNDIKTMDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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